4-(Difluoromethyl)benzaldehyde

Vue d'ensemble

Description

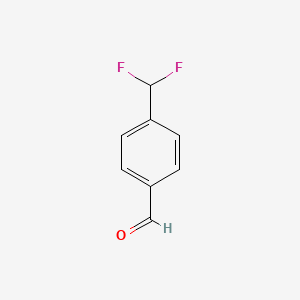

4-(Difluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da . It is also known by other names such as 4-(Difluormethyl)benzaldehyd in German, 4-(Difluorométhyl)benzaldéhyde in French, and Benzaldehyde, 4-(difluoromethyl)- .

Molecular Structure Analysis

The molecular structure of 4-(Difluoromethyl)benzaldehyde consists of a benzene ring substituted with a difluoromethyl group (-CF2H) and a formyl group (-CHO) . The InChI code for this compound is 1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Difluoromethyl)benzaldehyde are not available, it’s important to note that benzaldehyde derivatives are often involved in various organic reactions, including nucleophilic addition reactions, oxidation reactions, and condensation reactions .Physical And Chemical Properties Analysis

4-(Difluoromethyl)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 230.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 86.9±18.7 °C . The compound has a refractive index of 1.505 and a molar refractivity of 38.3±0.3 cm3 .Applications De Recherche Scientifique

Catalysis and Synthesis

Benzaldehyde derivatives are pivotal in catalytic processes, serving as substrates or intermediates in the synthesis of fine chemicals. For instance, sulfated Ti-SBA-15 catalysts have shown effectiveness in the oxidation of benzyl alcohol to benzaldehyde, demonstrating the role of benzaldehyde as a key intermediate in various industrial applications, including cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012). Similarly, NiFe2O4 nanoparticles have been utilized as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting the efficiency of metal-oxide nanomaterials in catalysis (Iraqui, Kashyap, & Rashid, 2020).

Material Science

In material science, benzaldehyde derivatives facilitate the development of novel materials with potential applications in adsorption and sensing. For example, the synthesis and characterization of highly fluorescent phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers, utilizing trifluorovinyloxybenzaldehyde, have been reported. These materials exhibit excellent thermal stability and fluorescence properties, underscoring their utility in optical applications (Neilson, Budy, Ballato, & Smith, 2008).

Enzymatic Production and Green Chemistry

Research has also explored the enzymatic production of benzaldehyde, demonstrating an approach to synthesize this compound from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase. This method represents a green chemistry approach to producing benzaldehyde, a compound with widespread use in the flavoring industry, highlighting the potential for biotechnological production routes (Takakura, Ono, Danjo, & Nozaki, 2022).

Analytical and Synthetic Applications

Furthermore, benzaldehyde derivatives are integral to the development of analytical tools and synthetic methodologies. The creation of a ratiometric fluorescent probe for cysteine and homocysteine using benzaldehyde derivatives showcases the application of these compounds in bioanalytical chemistry, offering tools for the quantitative detection of biomolecules with high specificity and sensitivity (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).

Safety and Hazards

4-(Difluoromethyl)benzaldehyde is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Orientations Futures

While specific future directions for 4-(Difluoromethyl)benzaldehyde are not available, it’s worth noting that difluoromethylated compounds are of significant interest in the field of medicinal chemistry . They are often used as bioisosteres for hydrogen, methyl, hydroxyl, and amino groups, and can improve the metabolic stability, lipophilicity, and bioavailability of drug molecules .

Mécanisme D'action

Target of Action

4-(Difluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F2O Benzaldehydes, in general, have been found to target cellular antioxidation systems .

Mode of Action

It is known that benzaldehydes can disrupt cellular antioxidation systems . They can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

Benzaldehydes are known to disrupt cellular antioxidation systems , which could potentially affect various biochemical pathways related to oxidative stress and cellular metabolism.

Result of Action

Benzaldehydes, in general, have been found to inhibit microbial growth by disrupting cellular redox homeostasis . This disruption can lead to cellular damage and death, thereby inhibiting the growth of the microbes.

Propriétés

IUPAC Name |

4-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKSQJPDSRGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472060 | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)benzaldehyde | |

CAS RN |

55805-29-3 | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

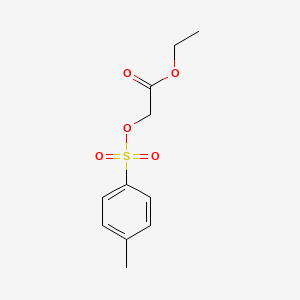

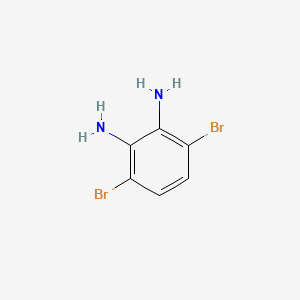

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)